molecular formula C15H14Cl3N5 B017659 Robenidine hydrochloride CAS No. 25875-50-7

Robenidine hydrochloride

Cat. No.: B017659
CAS No.: 25875-50-7
M. Wt: 370.7 g/mol
InChI Key: LTWIBTYLSRDGHP-IVQQKVMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Robenidine hydrochloride is synthesized through a series of chemical reactions involving the condensation of 4-chlorobenzaldehyde with guanidine hydrochloride. The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactions. The process includes the use of high-pressure liquid chromatography to ensure the purity of the final product . Automation in sample handling and injection onto chromatographic columns is employed to enhance efficiency and accuracy .

Chemical Reactions Analysis

Types of Reactions: Robenidine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include various chlorinated and oxidized derivatives of this compound .

Scientific Research Applications

Robenidine hydrochloride has a wide range of applications in scientific research:

Properties

CAS No.

25875-50-7

Molecular Formula

C15H14Cl3N5

Molecular Weight

370.7 g/mol

IUPAC Name

1,2-bis[(Z)-(4-chlorophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C15H13Cl2N5.ClH/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12;/h1-10H,(H3,18,21,22);1H/b19-9-,20-10-;

InChI Key

LTWIBTYLSRDGHP-IVQQKVMJSA-N

SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl

Isomeric SMILES

C1=CC(=CC=C1/C=N\NC(=N/N=C\C2=CC=C(C=C2)Cl)N)Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl.Cl

25875-50-7

Pictograms

Irritant

Synonyms

2,2’-Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride;  Bis[(4-chlorophenyl)methylene]carbonimidic Dihydrazide Hydrochloride;  1,3-Bis[(p-chlorobenzylidene)amino]guanidine Hydrochloride;  1,3-Bis(4-chlorobenzylideneamino)guanidine H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Robenidine hydrochloride
Reactant of Route 2
Robenidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Robenidine hydrochloride
Reactant of Route 4
Robenidine hydrochloride
Reactant of Route 5
Robenidine hydrochloride
Reactant of Route 6
Robenidine hydrochloride
Customer
Q & A

Q1: How does Robenidine hydrochloride exert its anticoccidial activity?

A1: While the exact mechanism of action remains unclear, research suggests that this compound targets the developmental stages of Eimeria species within the host's intestines. [, ] This interference with the parasite's life cycle ultimately reduces oocyst production, thus controlling the infection. []

Q2: Does this compound affect the gut microbiota of treated animals?

A2: While some studies highlight the compatibility of this compound with beneficial bacteria like Bacillus subtilis, [, , , ] further research is needed to fully understand its impact on the complex gut microbial community.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C15H14Cl2N4 · HCl, and its molecular weight is 380.1 g/mol. []

Q4: How stable is this compound in various feed formulations?

A4: Research has explored the homogeneity and storage stability of this compound in different feed formulations, including those for turkeys and rabbits. [, ] This information is crucial to ensure consistent dosage and efficacy of the drug in commercial feed products.

Q5: How is this compound absorbed, metabolized, and excreted in animals?

A5: Studies in chickens, rats, and fish reveal that this compound is primarily metabolized into 4-chlorohippuric acid (PCHA) and 4-chlorobenzoic acid (PCBA). [, , ] While excretion routes vary depending on the species, a significant portion is eliminated through feces and water. [, ]

Q6: What is the efficacy of this compound against different Eimeria species?

A6: Studies demonstrate the efficacy of this compound in controlling various Eimeria species in rabbits, including E. magna, E. media, E. flavescens, E. intestinalis, and E. stiedai. [, ] Additionally, it has shown efficacy against Eimeria challenges in chickens under field conditions. []

Q7: Are there any in vitro studies demonstrating this compound activity against other pathogens?

A7: Research has shown promising in vitro activity of this compound against Clostridium perfringens isolates from rabbits, suggesting potential benefits beyond coccidiosis control. []

Q8: Is there evidence of emerging resistance to this compound in Eimeria species?

A8: While this compound remains an effective coccidiostat, field isolates of Eimeria species have shown varying degrees of resistance to commonly used anticoccidial drugs. [] Continuous monitoring of drug efficacy and exploration of alternative control strategies are essential to manage potential resistance development.

Q9: Does this compound pose any risks to human consumers?

A9: Based on current research, this compound is considered safe for human consumption within the established maximum residue limits for poultry and rabbit meat. [, ]

Q10: What analytical techniques are used to quantify this compound in various matrices?

A10: Several analytical methods have been developed for quantifying this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and tandem mass spectrometry (MS/MS). [, , , , ] These methods offer varying levels of sensitivity and selectivity for different sample types.

Q11: Have immunoassays been developed for rapid detection of this compound?

A11: Yes, enzyme-linked immunosorbent assays (ELISAs) and immunochromatographic strip assays have been developed for the rapid screening of this compound in shrimp and chicken samples. [] These methods provide quick and cost-effective alternatives to traditional chromatographic techniques.

Q12: What is the environmental fate of this compound?

A12: While this compound is not considered a major environmental risk, studies suggest a potential for bioaccumulation in some organisms. [] Further research is needed to fully understand its degradation pathways and long-term impact on the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.